In Vitro Potency Against Ascaris suum Larval Development: Haloxon vs. Ivermectin and Closantel
In a controlled in vitro assay measuring inhibition of Ascaris suum L3 to L4 larval development, haloxon demonstrated a 10-fold higher potency than ivermectin and a 100-fold higher potency than closantel in serum-free conditions [1].
| Evidence Dimension | Inhibition of L3 to L4 larval development |
|---|---|
| Target Compound Data | 0.1 µg/mL (blocked development) |
| Comparator Or Baseline | Ivermectin: 1 µg/mL; Closantel: 10 µg/mL |
| Quantified Difference | Haloxon 10× more potent than ivermectin; 100× more potent than closantel |
| Conditions | Multiwell culture system, Ascaris suum L3 to L4 transition, serum-free medium |
Why This Matters
This in vitro potency ranking suggests haloxon may offer a distinct advantage in screening for residues or in settings where macrocyclic lactone resistance is suspected, though in vivo correlation requires verification.
- [1] Rew, R. S., et al. (1986). Screen for anthelmintics, using larvae of Ascaris suum. American Journal of Veterinary Research, 47(4), 869-873. PMID: 3963590. View Source
